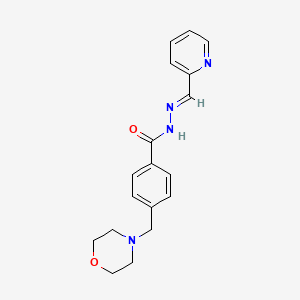

![molecular formula C19H22N2O3 B5568380 4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)

4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide” is an organic compound consisting of a benzamide core with a tert-butylphenoxy acetyl amino group attached to it . This suggests that it might have properties similar to other benzamide derivatives.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of benzamides, with the added complexity of the tert-butylphenoxy acetyl amino group. This group would be expected to influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Benzamides, including those substituted with various groups, can undergo a variety of chemical reactions. These include nucleophilic substitution and oxidation reactions . The specific reactions that “4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide” might undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide” would be expected to be influenced by its specific structure. For example, the presence of the tert-butylphenoxy acetyl amino group could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique

Comprehensive Analysis of 4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide Applications

Inhibition of NF-κB Pathway

4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide: is a potent inhibitor of the NF-κB pathway, which is pivotal in controlling inflammation, immunity, and cell survival. By blocking the IκB kinase complex, it prevents the activation of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines and survival genes .

Anti-Cancer Properties

This compound has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Its role in modulating the NF-κB pathway suggests potential therapeutic applications in oncology.

Treatment of Autoimmune Disorders

The inhibition of pro-inflammatory cytokines makes this compound a candidate for treating autoimmune disorders like rheumatoid arthritis. It could potentially reduce inflammation and autoimmune responses.

Anti-Inflammatory Effects

Antioxidant Activity

Benzamide derivatives, including this compound, have been studied for their antioxidant properties. They can act as free radical scavengers and exhibit metal chelating activities, which are beneficial in oxidative stress-related conditions .

Antibacterial Activity

Research has shown that benzamide compounds can have antibacterial properties. This suggests that 4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide could be used in the development of new antibacterial agents .

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel compounds with potential biological activities. Its structural features make it a valuable precursor in medicinal chemistry .

Industrial Applications

While not directly related to scientific research, benzamide derivatives find applications in industrial sectors such as plastics, rubber, and paper industries due to their chemical properties .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYEBJETUMUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)

![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)